molecular formula C23H27N5O4 B11287405 5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11287405
M. Wt: 437.5 g/mol
InChI Key: KARSSYCONIBJBA-UHFFFAOYSA-N
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Description

5-ETHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxy, dimethyl, and phenylpiperazine groups through various substitution and condensation reactions. Common reagents used in these reactions include ethyl iodide, dimethylamine, and phenylpiperazine, under conditions such as reflux in organic solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions are carefully controlled to maximize yield and purity, often involving catalysts and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ETHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ETHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ETHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and biological activities.

    Pyrimidine Derivatives: Other pyrimidine-based compounds may have comparable pharmacological effects.

Uniqueness

The uniqueness of 5-ETHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H27N5O4/c1-4-32-20-16(2)14-24-21-19(20)22(30)28(23(31)25(21)3)15-18(29)27-12-10-26(11-13-27)17-8-6-5-7-9-17/h5-9,14H,4,10-13,15H2,1-3H3

InChI Key

KARSSYCONIBJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C

Origin of Product

United States

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